
2,6-dichloro-7-isopropyl-7H-purine
Übersicht
Beschreibung
2,6-Dichloro-7-isopropyl-7H-purine is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleic acids. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, and an isopropyl group at position 7 on the purine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-7-isopropyl-7H-purine can be achieved through various methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction between halopurines and arylboronic acids in a water-acetonitrile mixture . This method is known for its efficiency and ability to produce high yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high purity and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-7-isopropyl-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include arylboronic acids for Suzuki-Miyaura cross-coupling , and various oxidizing and reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent, particularly as a cyclin-dependent kinase (CDK) inhibitor. CDKs play a crucial role in regulating the cell cycle, and their dysregulation is often implicated in cancer. Research shows that 2,6-dichloro-7-isopropyl-7H-purine derivatives can inhibit CDK2/cyclin E activity, which is essential for cell proliferation.
- Case Study : A series of 2,6,9-trisubstituted purines, including derivatives of this compound, were synthesized and tested for cytotoxic effects on various cancer cell lines (H1975, HL-60, HCT116, HeLa). The IC50 values indicated varying levels of sensitivity among the cell lines, with some compounds displaying significant inhibitory effects at micromolar concentrations .
Structure-Activity Relationship (SAR) Studies
The structural modifications of this compound have been explored to enhance its biological activity. SAR studies have shown that substituents at different positions on the purine ring can significantly affect the compound's potency against cancer cells.
Compound | R1 | IC50 (µM) H1975 | IC50 (µM) HeLa |
---|---|---|---|
4a | i-Propyl | 14.0 ± 0.26 | 32.0 ± 0.13 |
4b | Butyl | 28.0 ± 0.08 | 18.0 ± 0.14 |
4c | i-Butyl | 36.0 ± 0.27 | >50.0 |
4d | Pentyl | 12.0 ± 0.19 | 10.1 ± 0.14 |
This table summarizes the inhibitory concentrations required for 50% inhibition (IC50) across different cancer cell lines, illustrating the compound's potential as a lead structure in drug development .
Alkylation Reactions
The synthesis of this compound typically involves alkylation reactions where the parent compound undergoes substitution at the N7 position using alkyl halides such as isopropyl iodide in the presence of bases like potassium carbonate.
- Experimental Setup : A mixture of 2,6-dichloro-9H-purine and isopropyl iodide in dimethyl sulfoxide (DMSO) was stirred at controlled temperatures to yield the desired product along with regioisomers .
Regioselectivity in Synthesis
Recent studies have focused on achieving regioselective alkylation at the N7 position of purines to minimize by-products and improve yields of desired derivatives like this compound.
Inhibition of Kinases
The compound's derivatives have been shown to inhibit various kinases beyond CDKs, making them candidates for broader therapeutic applications.
Complexation Studies
Research has also explored the complexation of these purines with β-cyclodextrin to enhance solubility and bioavailability while maintaining biological activity .
Wirkmechanismus
The mechanism of action of 2,6-dichloro-7-isopropyl-7H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloropurine: Similar in structure but lacks the isopropyl group at position 7.
7-Isopropylpurine: Similar in structure but lacks the chlorine atoms at positions 2 and 6.
Uniqueness
2,6-Dichloro-7-isopropyl-7H-purine is unique due to the combination of chlorine atoms and an isopropyl group on the purine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other purine derivatives.
Biologische Aktivität
2,6-Dichloro-7-isopropyl-7H-purine is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological mechanisms, and its effects on various cellular models, highlighting relevant studies and findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions and an isopropyl group at the 7 position of the purine ring. The synthesis of this compound typically involves alkylation reactions with suitable reagents to introduce the isopropyl group while maintaining regioselectivity to prevent unwanted side products .
The biological activity of this compound primarily arises from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), specifically CDK2/cyclin E, with IC50 values ranging from 0.92 to 3.26 µM. This inhibition suggests a potential role in regulating cell cycle progression and cancer cell proliferation .
- DNA Interaction : Similar purine derivatives have demonstrated the capacity to bind to DNA, affecting transcriptional processes and potentially leading to cytotoxic effects in cancer cells .
Cytotoxicity Studies
Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:
-
Cell Lines Tested :
- HeLa (Cervical Cancer) : Exhibited significant sensitivity to treatment.
- HCT116 (Colorectal Cancer) : Variable sensitivity noted.
- HL-60 (Leukemia) : Resistant with IC50 values exceeding 20 µM.
- Vero Cells (Non-cancerous) : Used as a control for cytotoxicity assessment.
Structure-Activity Relationship (SAR)
Research has indicated that modifications at specific positions on the purine ring can enhance or diminish biological activity. For instance, the presence of polar functional groups at position 6 has been linked to improved inhibitory effects against CDK2/cyclin E . The following table summarizes findings related to structural modifications:
Compound | Position Modified | IC50 (µM) | Biological Activity |
---|---|---|---|
This compound | N/A | 0.92 - 3.26 | CDK2/cyclin E inhibitor |
6-Chloro-9H-purine | C6 (hydroxy) | <10 | Weak CDK inhibition |
Adamantane-substituted derivatives | C6 | 4.3-fold higher than meta analogues | Enhanced activity against CDK |
Q & A
Basic Research Questions
Q. What is the established synthetic route for 2,6-dichloro-7-isopropyl-7H-purine, and what are the critical reaction parameters?
The compound is synthesized via alkylation of 2,6-dichloro-9H-purine with 2-iodopropane in dimethyl sulfoxide (DMSO) under basic conditions (K₂CO₃). Key parameters include:
- Temperature control (288–291 K) to favor N7-substitution over the thermodynamically stable N9 isomer.
- Use of column chromatography (silica gel; petroleum ether/ethyl acetate 1:1) for isomer separation .
- Reaction time of 8 hours ensures completion while minimizing side products.
Q. How is the crystal structure of this compound characterized, and what insights does it provide?
Single-crystal X-ray diffraction (120 K, MoKα radiation) reveals a triclinic crystal system (space group P1) with unit cell parameters:
- a = 7.0146 Å, b = 8.2862 Å, c = 8.9686 Å; α = 70.499°, β = 83.820°, γ = 74.204° .
- The fused imidazole and pyrimidine rings are nearly planar (dihedral angle = 1.32°), with π-π stacking (centroid distance = 3.5189 Å) influencing solid-state packing .
- Refinement used SHELXL with riding H-atom models (Uiso = 1.2–1.5 Ueq) .
Q. What biological significance do N7-substituted purines like this compound hold?
N7-substituted purines are less common than N9 analogs but exhibit unique bioactivity, including kinase inhibition and anticancer potential. Their activity often stems from altered electronic properties and steric effects at the purine core, which modulate interactions with target proteins .
Advanced Research Questions
Q. How can researchers address challenges in isolating the N7 isomer during synthesis?
- Chromatographic optimization : Adjust mobile phase polarity (e.g., gradient elution with hexane/ethyl acetate) to resolve closely eluting isomers.
- Reaction monitoring : Use HPLC or LC-MS to track isomer ratios in real time .
- Alternative alkylating agents : Explore bulky electrophiles (e.g., isopropyl bromide) to sterically favor N7 substitution .
Q. What contradictions exist in reported melting points or spectral data for this compound, and how should they be resolved?
- Melting point variability : Reported mp = 425–427 K vs. 426 K . Verify purity via HPLC and differential scanning calorimetry (DSC). Impurities or polymorphic forms can skew results.
- NMR discrepancies : Assign peaks using 2D NMR (HSQC, HMBC) to resolve ambiguities in aromatic proton shifts caused by substituent electronic effects .
Q. What computational methods are suitable for predicting the reactivity or binding affinity of this compound?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for alkylation or substitution reactions.
- Molecular docking : Use AutoDock or Schrödinger Suite to model interactions with kinases (e.g., Bcr-Abl, BTK) based on structural analogs .
- QSAR models : Corporate substituent descriptors (Hammett σ, molar refractivity) to predict bioactivity trends .
Q. How can researchers optimize reaction yields while minimizing byproduct formation?
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates and reduce side reactions.
- Catalyst addition : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Temperature ramping : Gradual heating (e.g., 273 K → 298 K) may improve selectivity for the N7 isomer .
Q. What advanced techniques validate the compound’s structural stability under varying conditions?
- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles.
- Accelerated stability studies : Expose samples to humidity (ICH Q1A guidelines) and monitor degradation via LC-MS.
- Synchrotron XRD : Resolve structural changes at high resolution under non-ambient conditions .
Q. Methodological Guidance
Eigenschaften
IUPAC Name |
2,6-dichloro-7-propan-2-ylpurine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4/c1-4(2)14-3-11-7-5(14)6(9)12-8(10)13-7/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKLSAIGMUTOQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.